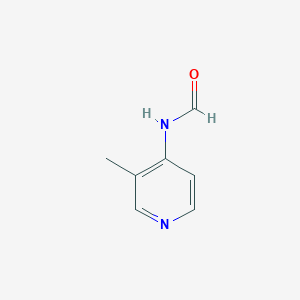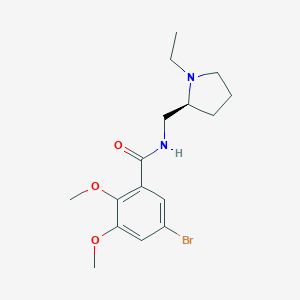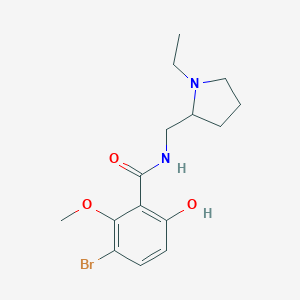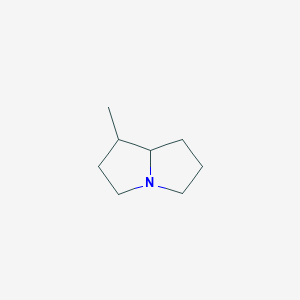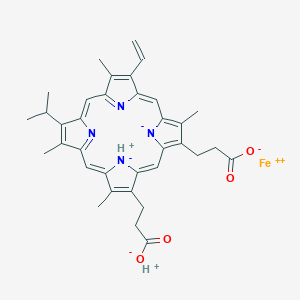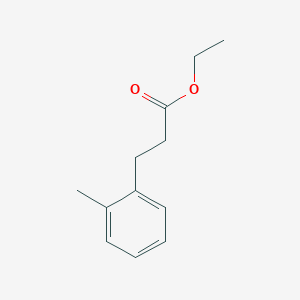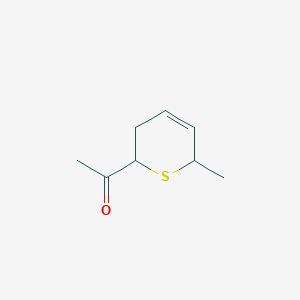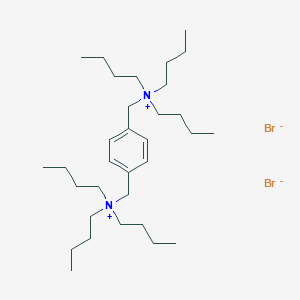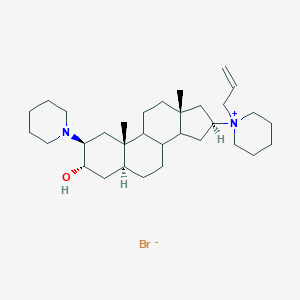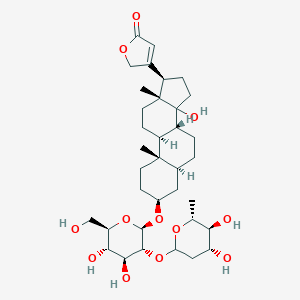
Uzarigenin-glucoside-canaroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uzarigenin-glucoside-canaroside is a natural compound found in the roots of the plant Uvaria grandiflora. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Uzarigenin-glucoside-canaroside (UGC) is a steroid glycoside initially identified in ISOPLEXIS CHALCANTHA. A pharmacological study of UGC compared its effects with digoxin, a standard cardiac glycoside. The research found that UGC demonstrated similar pharmacological activity to digoxin but had a lesser emetic (vomiting) action. This study evaluated the effects of UGC on the isolated auricle of rabbits, urinary excretion in rats, isolated jejunum of rabbits, and its emetic effect in pigeons, alongside its impact on Rb+ uptake by erythrocytes (Navarro et al., 1985).
Phytochemistry and Isolation
Another study focused on the phytochemical aspects of Isoplexis chalcantha, from which UGC is derived. This research identified various monoglycosides, including uzarigenin-3β-O-canaroside, among others, isolated from the plant. The study presented detailed spectroscopic data (IR, 1 H-NMR, 13 C-NMR, and MS) of these compounds, contributing to the understanding of their chemical structure and potential applications (Trujillo et al., 1990).
Other Glycosides in ISOPLEXIS CHALCANTHA
Further research into ISOPLEXIS CHALCANTHA revealed the presence of three cardioactive glycosides, including uzarigenin-canarobioside and uzarigenin-digilanidobioside, along with uzarigenin-digitoxoside. This study also identified other compounds like flavones and salidroside in the plant, suggesting a range of bioactive compounds that could have various pharmacological applications (González et al., 1985).
Bioactive Metabolites in Other Plants
Studies have also explored the presence of uzarigenin-related compounds in other plants. For instance, the aerial parts of Pergularia tomentosa L. yielded cardenolides like uzarigenin, indicating the widespread occurrence of this glycoside in various plant species. Such research expands the understanding of the distribution and potential applications of uzarigenin and its derivatives in different botanical contexts (Gohar et al., 2000).
Eigenschaften
CAS-Nummer |
100857-42-9 |
|---|---|
Produktname |
Uzarigenin-glucoside-canaroside |
Molekularformel |
C35H54O12 |
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1 |
InChI-Schlüssel |
DZIKSWKAPREDIH-WDTGYIAMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
Synonyme |
UGGC uzarigenin-glucoside-canaroside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



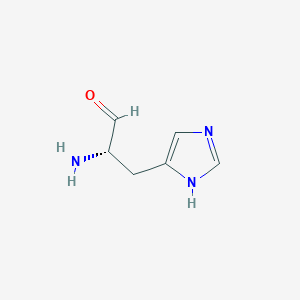
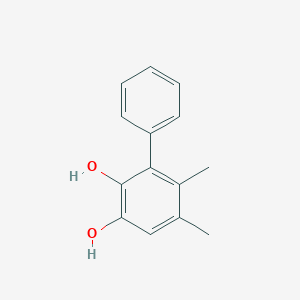
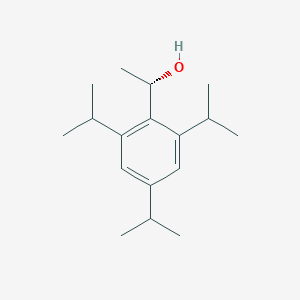
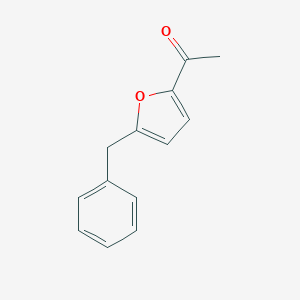
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
